molecular formula C26H21FN4O2S2 B2573410 N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide CAS No. 532973-16-3

N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide

Cat. No.: B2573410
CAS No.: 532973-16-3
M. Wt: 504.6
InChI Key: KSYRTVHDZCDALN-UHFFFAOYSA-N
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Description

N-{2-[3-({[(1,3-Benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This complex molecule features a 1,3-benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The structure is further elaborated with indole and 2-fluorobenzamide moieties, connected by a sulfanyl-ethyl chain, suggesting potential as a key intermediate or targeted inhibitor in investigative studies. Compounds containing the benzothiazole nucleus have been identified as inhibitors of various cellular signaling pathways, including CSF-1R (Colony Stimulating Factor-1 Receptor) signaling, which is a target of interest in oncology and immunology research . The specific arrangement of its functional groups makes this chemical a valuable candidate for researchers exploring the structure-activity relationships of heterocyclic compounds in areas such as enzyme inhibition, anticancer agent development, and antiparasitic drug discovery . It is supplied as a high-purity solid for use in in-vitro assay development and hit-to-lead optimization studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O2S2/c27-19-9-3-1-7-17(19)25(33)28-13-14-31-15-23(18-8-2-5-11-21(18)31)34-16-24(32)30-26-29-20-10-4-6-12-22(20)35-26/h1-12,15H,13-14,16H2,(H,28,33)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYRTVHDZCDALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole and indole intermediates. The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent reactions . The indole ring is often prepared via Fischer indole synthesis, involving the reaction of phenylhydrazine with ketones or aldehydes . The final step involves coupling the benzothiazole and indole intermediates with 2-fluorobenzoyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amines

    Substitution: Substituted benzamides

Scientific Research Applications

N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The indole ring can bind to DNA or proteins, affecting cellular processes. The fluorobenzamide group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Benzothiazole and Fluorinated Moieties

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Key Substituents/Functional Groups Reported Activity/Use Reference
N-{2-[3-({[(1,3-Benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide Benzothiazole + Indole + Fluorobenzamide Carbamoyl methyl sulfanyl, 2-fluorobenzamide Not explicitly reported (inferred)
2-[2-(4-Fluorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazole Benzothiazole + Sulfonyl hydrazide 4-Fluorobenzenesulfonyl Crystallographic/structural studies
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol Indole + Oxadiazole Sulfanyl acetamide Anticonvulsant screening
1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-benzothiazol-2-yl)urea Benzothiazole + Urea + Azetidinone Fluorine, CH₃, OCH₃ substituents on benzothiazole Anticonvulsant (100% MES protection)
Pharmacological and Functional Insights
  • Fluorinated Aromatic Systems: The 2-fluorobenzamide group in the target compound may enhance lipophilicity and membrane permeability compared to non-fluorinated analogs (e.g., ’s oxadiazole derivatives). Fluorine’s electron-withdrawing effects could also stabilize interactions with target proteins .
  • This suggests sulfanyl groups may contribute to redox modulation or metal chelation .
  • Benzothiazole-Indole Hybrids : Compounds combining benzothiazole and indole (e.g., ’s ureas) exhibit enhanced CNS activity due to synergistic π-π stacking and hydrogen-bonding interactions. The target compound’s indole-ethyl chain may improve blood-brain barrier penetration .

Biological Activity

N-{2-[3-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-fluorobenzamide is a complex organic compound featuring a benzothiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have identified benzothiazole derivatives as promising anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of procaspase-3, leading to caspase-3 activation. This mechanism is crucial for the programmed cell death pathway, which is often disrupted in cancer cells .
  • Selectivity : Structure-activity relationship (SAR) studies indicate that the presence of the benzothiazole group enhances anticancer activity and selectivity. Modifications to the electron density of donor sets significantly affect efficacy .

Neuroprotective Effects

The compound also shows potential neuroprotective properties. It has been tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a key neurotransmitter involved in cognitive function.

  • Inhibition of AChE : The compound exhibits uncompetitive inhibition against AChE, which can lead to increased levels of acetylcholine and potentially improve cognitive function.
  • Cell Viability : In vitro studies demonstrate that the compound can protect neuronal cells (SH-SY5Y) from oxidative stress induced by hydrogen peroxide (H2O2), suggesting low toxicity and a protective effect against neurotoxicity.

Antimicrobial Activity

Benzothiazole derivatives have also been recognized for their antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related compounds have shown effectiveness against various bacterial strains.

Case Studies and Experimental Data

Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives:

  • In Vitro Studies : Compounds similar to this compound were tested against cancer cell lines such as U937 and MCF-7. These studies revealed significant anticancer activity and highlighted the importance of specific structural features for enhancing biological activity .
  • Toxicity Evaluation : Toxicity assessments performed using zebrafish models indicated that certain benzothiazole derivatives exhibit acceptable safety profiles, making them suitable candidates for further pharmacokinetic and pharmacodynamic studies in vivo .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via procaspase-3 activation
NeuroprotectiveInhibits AChE, protects against oxidative stress
AntimicrobialPotential activity against bacterial strains (related compounds)

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